1-[4-(2,3,4,5,6-Pentamethylbenzoyl)piperidino]-1-ethanone
Overview
Description
“1-[4-(2,3,4,5,6-Pentamethylbenzoyl)piperidino]-1-ethanone” is a chemical compound with the CAS Number: 477850-25-2 . It has a molecular weight of 301.43 . The IUPAC name for this compound is (1-acetyl-4-piperidinyl) (2,3,4,5,6-pentamethylphenyl)methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H27NO2/c1-11-12(2)14(4)18(15(5)13(11)3)19(22)17-7-9-20(10-8-17)16(6)21/h17H,7-10H2,1-6H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Scientific Research Applications
Novel Brominated Flame Retardants
A review on the occurrence of novel brominated flame retardants (NBFRs) in various environments emphasizes the need for research on their occurrence, environmental fate, and toxicity. This study highlights the application of NBFRs in consumer goods and their potential risks, suggesting areas where similar compounds could be studied for their environmental impact and safety profiles (Zuiderveen, Slootweg, & de Boer, 2020).
Nucleophilic Aromatic Substitution
Research on the nucleophilic aromatic substitution reactions provides insights into chemical synthesis processes, including the interaction of piperidine with nitrobenzenes. This type of study is relevant for understanding how complex organic compounds can be synthesized and modified (Pietra & Vitali, 1972).
Parabens in Aquatic Environments
A review focusing on parabens, their occurrence in aquatic environments, and their biodegradability offers an example of how organic compounds are studied for their environmental fate and potential endocrine-disrupting effects. Such research could be analogous to studies on the environmental impact of "1-[4-(2,3,4,5,6-Pentamethylbenzoyl)piperidino]-1-ethanone" (Haman et al., 2015).
Organic Pollutants Treatment with Redox Mediators
The application of redox mediators in the treatment of organic pollutants using oxidoreductive enzymes suggests a potential area where similar compounds could be involved, highlighting the importance of enzymatic approaches in environmental remediation (Husain & Husain, 2007).
Safety and Hazards
The safety information available indicates that this compound has been classified with the GHS07 pictogram . The hazard codes are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
1-[4-(2,3,4,5,6-pentamethylbenzoyl)piperidin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-11-12(2)14(4)18(15(5)13(11)3)19(22)17-7-9-20(10-8-17)16(6)21/h17H,7-10H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRQDIAJPGXIMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)C2CCN(CC2)C(=O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901191079 | |
Record name | 1-[4-(2,3,4,5,6-Pentamethylbenzoyl)-1-piperidinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901191079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477850-25-2 | |
Record name | 1-[4-(2,3,4,5,6-Pentamethylbenzoyl)-1-piperidinyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477850-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(2,3,4,5,6-Pentamethylbenzoyl)-1-piperidinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901191079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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